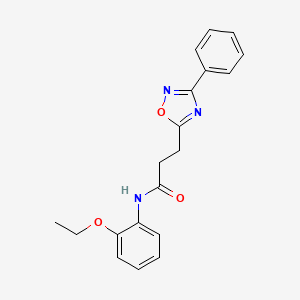
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This results in the inhibition of cancer cell growth and the promotion of cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes that are involved in cell growth and proliferation, as well as induce apoptosis (programmed cell death) in cancer cells. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying cancer cell growth and proliferation. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to have low toxicity, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are a number of future directions for research involving N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide. One area of interest is the development of more efficient synthesis methods that can be scaled up for industrial production. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, research is needed to investigate the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in combination with other anti-cancer drugs to improve treatment outcomes.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide involves a series of chemical reactions that require expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-hydroxy-6-methylquinoline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3,4-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-10-25(23(27)16-7-9-20(28-3)21(13-16)29-4)14-18-12-17-11-15(2)6-8-19(17)24-22(18)26/h6-9,11-13H,5,10,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKWUSXSDJWAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


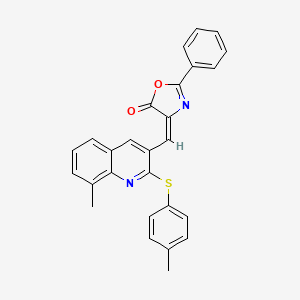
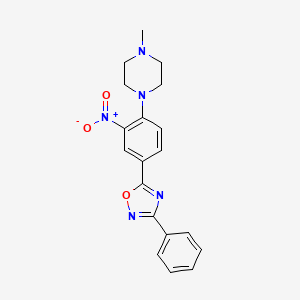

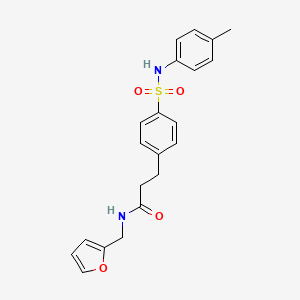

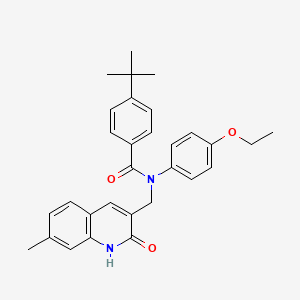


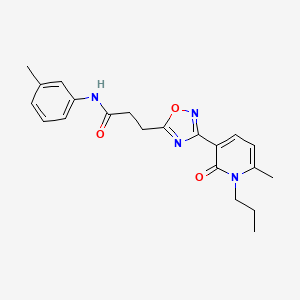

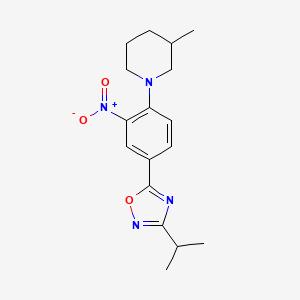
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
